molecular formula CSe2 B3053059 Carbon diselenide CAS No. 506-80-9

Carbon diselenide

Cat. No.: B3053059
CAS No.: 506-80-9
M. Wt: 170 g/mol
InChI Key: JNZSJDBNBJWXMZ-UHFFFAOYSA-N
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Description

Carbon diselenide (CSe₂) is a linear inorganic compound with the chemical formula CSe₂, molecular weight 169.93 g/mol, and CAS number 506-80-7. It is synthesized via the reaction of selenium powder with dichloromethane vapor at 550°C . CSe₂ is highly toxic and reacts readily with air to form hazardous byproducts, necessitating careful handling in ventilated environments . Despite containing carbon, it is classified as inorganic due to its structural and chemical behavior, aligning with exceptions like carbon disulfide (CS₂) . CSe₂ serves as a precursor in organoselenium chemistry but is often avoided in synthesis due to its toxicity, prompting alternative routes for diselenide preparation .

Chemical Reactions Analysis

Types of Reactions: Carbon diselenide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Anticancer Properties

Carbon diselenide and its derivatives have shown promising anticancer properties in various studies:

  • Reduction of Oxidative Stress : Selenium compounds can reduce free radicals, preventing DNA damage, which is crucial in cancer development.
  • Induction of Apoptosis : Certain selenocompounds trigger programmed cell death in cancer cells.
  • Inhibition of Angiogenesis : They may inhibit the formation of new blood vessels necessary for tumor growth.

Case Study : In murine models, diselenides demonstrated significant protective effects against chemically induced tumors, particularly in lung cancer models where selenocystine was effective during both pre-initiation and post-initiation phases of tumor development.

Antioxidant Activity

The antioxidant properties of this compound contribute to its potential therapeutic applications:

  • Free Radical Scavenging : It effectively scavenges free radicals, enhancing protection against oxidative stress.
  • Enzyme Mimicking Activity : Certain derivatives exhibit catalase-like activity, making them potential therapeutic agents against oxidative damage.

Table 1: Biological Activities of this compound Derivatives

CompoundActivity TypeMechanism
Diallyl selenideAnticancerInduces apoptosis in cancer cells
Diphenyl diselenideAntioxidantScavenges free radicals and mimics catalase
SelenocystineChemopreventiveReduces oxidative stress and inhibits tumor growth

Conductive Polymers

Recent studies have explored the synthesis of poly(this compound), which exhibits high conductivity and stability at elevated temperatures (up to 300 °C). This polymer can be synthesized under high pressure, demonstrating potential applications in electronic materials and devices .

Ongoing research continues to investigate the synthesis and biological evaluation of this compound derivatives. Recent studies have highlighted the antimicrobial and antitumor activities of these derivatives, indicating their potential for broader applications in medicine .

Mechanism of Action

The mechanism of action of carbon diselenide involves its ability to undergo substitution reactions, forming various organoselenium compounds. These reactions often involve the formation of dialkydiselenocarbamates, which can further participate in other chemical processes .

Comparison with Similar Compounds

Diphenyl Diselenide and Derivatives

Diphenyl diselenide (Ph₂Se₂) and its analogs are widely studied for their antioxidant and enzymatic mimicry properties. Key comparisons include:

  • Glutathione Peroxidase (GPx)-Like Activity : Diselenides (e.g., morpholine-substituted 3d) exhibit superior GPx-like activity compared to analogous selenides (e.g., 2c–2h) in catalyzing thiol oxidation. For instance, diselenide 3d shows a 3:1 stoichiometric efficiency in peroxide reduction, attributed to its amide substituents enhancing electron transfer .
  • Thioredoxin Reductase (TrxR) Substrate Activity : While diphenyl diselenide analogs act as GPx mimetics, their TrxR substrate efficiency varies. Bis-methoxydiphenyl diselenide lacks GPx activity but is a potent TrxR substrate, indicating divergent antioxidant pathways .

Table 1: GPx-Like Activity of Selected Diselenides vs. Selenides

Compound Substituents GPx Activity (Relative Efficiency)
Diselenide 3d Morpholine 100% (highest)
Diselenide 3c Phenyl 85%
Selenide 2d Methyl 45%

Diselenides vs. Disulfides

Diselenide bonds (Se–Se) exhibit distinct reactivity compared to disulfide bonds (S–S):

  • Bond Energy : Se–Se bonds (172 kJ/mol) are weaker than S–S bonds (240 kJ/mol), enabling faster dynamic exchange under mild conditions (e.g., UV light) .
  • Self-Healing Materials : Diselenide-crosslinked polymers demonstrate higher healing efficiency (e.g., 95% recovery in 2 hours) than disulfide analogs due to lower activation energy (ΔE = 14 kJ/mol difference) .

Table 2: Comparative Bond Properties

Property Diselenide (Se–Se) Disulfide (S–S)
Bond Energy (kJ/mol) 172 240
Activation Energy (kJ/mol) 58 72

Ebselen and Antiviral Diselenides

Ebselen (a benzisoselenazolone) and its diselenide derivatives inhibit SARS-CoV-2 replication by targeting viral proteases (e.g., PLpro) and spike (S) proteins:

  • Binding Affinity: Diselenide-linked nicotinamide (NictSeSeNict) binds SARS-CoV-2 S-protein with −8.2 kcal/mol affinity via hydrogen bonding to Thr415, outperforming monoselenides (−6.5 kcal/mol) .
  • Synthesis : Ebselen derivatives are synthesized from 2,2′-dicarboxydiphenyl diselenide, highlighting the role of diselenide bridges in antiviral design .

Table 3: SARS-CoV-2 S-Protein Binding Affinities

Compound Binding Energy (kcal/mol) Key Interaction
NictSeSeNict (diselenide) −8.2 Thr415 hydrogen bond
Ebselen (monoselenide) −7.1 Hydrophobic interactions
GSSG (disulfide) −7.5 Multiple weak bonds

Reactivity with Oxidants

CSe₂ and dimethyl diselenide (DMDSe) react with hypobromous acid (HOBr) to form seleninic acids (R–SeO–OH) via a 1:3 stoichiometric ratio, consuming 3 moles of HOBr per mole of diselenide. This reactivity exceeds that of sulfur analogs (e.g., dimethyl disulfide) due to Se–Se bond lability .

Antimicrobial and Toxicity Profiles

  • Antimicrobial Activity: Diphenyl diselenide inhibits microbial biofilms (e.g., Staphylococcus aureus) at 10 μM, outperforming selenocyanates .
  • Toxicity : CSe₂’s acute toxicity limits its direct use, whereas aryl diselenides (e.g., Ph₂Se₂) show lower mammalian toxicity and are explored in drug delivery .

Biological Activity

Carbon diselenide (CSe2_2) is an organoselenium compound that has garnered interest due to its unique chemical properties and potential biological activities. As a selenium-containing compound, it exhibits distinct biological effects that are being explored for various applications, particularly in the fields of cancer research and antioxidant activity.

This compound is a colorless liquid with a molecular weight of approximately 178.98 g/mol. It is structurally similar to carbon disulfide (CS2_2), but the substitution of sulfur with selenium imparts different reactivity and biological properties.

Table 1: Comparison of this compound and Carbon Disulfide

PropertyThis compound (CSe2_2)Carbon Disulfide (CS2_2)
Molecular Weight178.98 g/mol76.14 g/mol
State at Room TemperatureLiquidLiquid
OdorCharacteristicSweet
SolubilitySoluble in organic solventsSoluble in organic solvents

Anticancer Properties

Research indicates that this compound and its derivatives exhibit anticancer properties. A study highlighted the efficacy of selenium-containing compounds in reducing oxidative stress, which is crucial in cancer development. The mechanisms include:

  • Reduction of Oxidative Stress : Selenium compounds can reduce free radicals, thereby preventing DNA damage.
  • Induction of Apoptosis : Certain selenocompounds trigger programmed cell death in cancer cells.
  • Inhibition of Angiogenesis : They may inhibit the formation of new blood vessels necessary for tumor growth.

Case Studies

  • Selenium Compounds in Cancer Models : In murine models, diselenides have shown significant protective effects against chemically induced tumors. For instance, selenocystine was effective against lung tumors induced by NNK (4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone) when administered during both pre-initiation and post-initiation phases of tumor development .
  • Mechanisms of Action : A review indicated that diselenides can modulate multiple pathways involved in cancer progression, including redox signaling, apoptosis induction, and inhibition of multidrug resistance mechanisms .

Antioxidant Activity

This compound also exhibits antioxidant properties , which are beneficial in various biological systems:

  • Free Radical Scavenging : It has been shown to scavenge free radicals effectively, contributing to its protective effects against oxidative stress.
  • Enzyme Mimicking Activity : Certain derivatives demonstrate catalase-like activity, enhancing their potential as therapeutic agents against oxidative damage .

Table 2: Biological Activities of this compound Derivatives

CompoundActivity TypeMechanism
Diallyl selenideAnticancerInduces apoptosis in cancer cells
Diphenyl diselenideAntioxidantScavenges free radicals and mimics catalase activity
SelenocystineChemopreventiveReduces oxidative stress and inhibits tumor growth

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound derivatives. For example, a study on diselenocarbamates derived from this compound revealed significant antimicrobial and antitumor activities . These derivatives were shown to inhibit cell proliferation in various cancer cell lines, including Hep-G2 (hepatocarcinoma) and DU-145 (prostate cancer) cells .

Q & A

Basic Research Questions

Q. What experimental methods are used to determine the molecular geometry and electronic structure of CSe₂?

The linear molecular geometry (D∞h symmetry) of CSe₂ can be validated using nuclear magnetic resonance (NMR) spectroscopy. Rovibrational corrections to ¹³C and ⁷⁷Se nuclear shielding, calculated via gauge-including atomic orbital (GIAO) methods, align with experimental NMR data. Computational studies (Hartree-Fock, DFT) further corroborate bond lengths and shielding tensor derivatives . Additionally, Lewis structure analysis confirms sp hybridization and nonpolarity due to identical electronegativity (2.55) of C and Se atoms .

Q. How is CSe₂ synthesized, and what are the challenges in its purification?

CSe₂ is synthesized by reacting selenium powder with dichloromethane vapor at ~550°C. Challenges include its extreme toxicity, pungent odor (noted in historical evacuations during synthesis), and instability. Storage at -30°C slows decomposition (~1% monthly), but purification requires distillation under inert conditions to avoid polymerization. Contamination risks and handling protocols necessitate closed systems with rigorous ventilation .

Q. What techniques characterize CSe₂’s semiconductor properties?

Polymerized CSe₂ exhibits semiconductor behavior (50 S/cm conductivity at room temperature). Conductivity is measured via four-point probe methods, while structural analysis (e.g., X-ray diffraction) confirms its head-to-head polymerized [−C(=Se)−Se−]ₙ backbone. Thermal stability studies under high pressure reveal polymerization thresholds .

Advanced Research Questions

Q. How can CSe₂-derived diselenide bonds enhance redox-responsive drug delivery systems?

Diselenide (Se–Se) bonds in CSe₂-based polymers (e.g., mPEG-SeSe-PEI) exhibit faster cleavage under glutathione (GSH, 0.3 mM) compared to disulfides, enabling triggered DNA release. Methodological optimization involves comparing gene expression efficiency in HEK293T/HepG2 cells and monitoring endosomal escape via confocal microscopy. The lower reduction potential of diselenides (-407 mV vs. -256 mV for disulfides) enhances intracellular responsiveness .

Q. What role does CSe₂ play in designing self-healing hydrogels for biosensing?

Diselenide-bridged carbon dots (dsCD) in gelatin-UPy hydrogels enable tumor-selective biosensors. GSH/ROS cleave Se–Se bonds, modulating hydrogel conductivity and adhesiveness. Researchers quantify healing rates under tumor (MDA-MB-231) vs. physiological (MDCK) conditions using rheometry and electrochemical impedance spectroscopy. Degradation kinetics of dsCD correlate with redox biomarker concentrations .

Q. How do CSe₂-based diselenides compare to monoselenides in antioxidant activity?

Diselenides (e.g., diphenyl diselenide) yield two selenols upon bond cleavage, enhancing catalytic antioxidant activity compared to monoselenides. In vitro assays (e.g., lipid peroxidation inhibition) show diselenides scavenge ROS 2–3× more efficiently. Kinetics studies (pH-dependent thiol oxidation) reveal cysteine and dithiothreitol as optimal substrates, guiding therapeutic design for oxidative stress models .

Q. Why do diselenide bonds accelerate oxidative protein folding despite higher bond stability?

Although Se–Se bonds (244 kJ/mol) are stronger than S–S bonds (172 kJ/mol), their polarizability enhances nucleophilic attack during protein folding. Using selenoglutathione (GSeSeG), folding rates of RNase A and BPTI increase due to conformational stabilization. Stopped-flow kinetics and HPLC monitor intermediate conversion, showing diselenides reduce kinetic traps in folding pathways .

Q. How can computational modeling resolve contradictions in CSe₂’s reactivity and stability?

DFT studies reconcile CSe₂’s thermodynamic stability with catalytic activity by analyzing charge transfer in chalcogen bonds. For example, in CO₂ reduction catalysts, CSe₂-derived tungsten diselenide (WSe₂) shows minimal energy loss (η = 50 mV) via in situ XAS and DFT-optimized reaction coordinates. Contradictions in experimental vs. theoretical redox potentials are addressed by including solvation effects .

Q. Data Contradiction Analysis

Q. Why do selenium-containing polymers show limited therapeutic efficacy despite promising redox responsiveness?

While diselenide polymers (e.g., Pt-coordinated block copolymers) exhibit dual redox/γ-irradiation responsiveness in vitro, in vivo therapeutic lag arises from poor biodistribution and off-target Se–Se cleavage. Methodological improvements include tuning hydrophilicity (via side-chain covalent/noncovalent modifications) and using tumor-targeting ligands to enhance specificity .

Q. How do discrepancies in diselenide vs. disulfide reactivity inform biomaterial design?

Despite higher bond energy, diselenides show faster cleavage in bioreductive environments due to lower activation energy. Comparative studies using Michaelis-Menten kinetics (e.g., TrxR enzyme assays, Kₘ = 15.89 µM for diselenide probes) reveal Se–Se bonds exploit enzymatic selenocysteine residues for selective activation, unlike disulfides. Docking simulations (AutoDock Vina) validate higher binding affinity .

Properties

InChI

InChI=1S/CSe2/c2-1-3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

JNZSJDBNBJWXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=[Se])=[Se]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CSe2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060138
Record name Carbon selenide (CSe2)
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Molecular Weight

169.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

506-80-9
Record name Carbon selenide (CSe2)
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